molecular formula C7H5NO3S B583891 Saccharin-d4 CAS No. 1189466-17-8

Saccharin-d4

Cat. No.: B583891
CAS No.: 1189466-17-8
M. Wt: 187.205
InChI Key: CVHZOJJKTDOEJC-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saccharin-d4 is a deuterium-labeled derivative of saccharin, an artificial sweetener widely used in the food industry. Saccharin itself is known for being a non-caloric sweetener, approximately 300-400 times sweeter than sucrose. This compound is primarily used in scientific research as a tracer molecule due to its stable isotopic labeling, which allows for precise tracking in various chemical and biological processes .

Mechanism of Action

Target of Action

Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .

Mode of Action

This compound interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .

Biochemical Pathways

The activation of STRs by this compound affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . This compound also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .

Pharmacokinetics

Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .

Preparation Methods

The synthesis of Saccharin-d4 involves the incorporation of deuterium atoms into the saccharin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Industrial production methods for saccharin itself involve the oxidation of o-toluenesulfonamide or the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by cyclization .

Chemical Reactions Analysis

Saccharin-d4, like saccharin, can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Saccharin-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Saccharin-d4 can be compared to other artificial sweeteners such as aspartame, sucralose, and acesulfame potassium. Unlike this compound, these sweeteners do not contain deuterium and have different chemical structures and properties:

This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis.

Biological Activity

Saccharin-d4 is a deuterated form of saccharin, a widely used artificial sweetener known for its various biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer properties, and metabolic effects, supported by data tables and relevant case studies.

Overview of this compound

Saccharin (1,2-benzothiazole-3-one-1,1-dioxide) is a synthetic sweetener that has been extensively studied for its pharmacological properties. The deuterated variant, this compound, is used in research to trace metabolic pathways and interactions due to its unique isotopic signature.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of saccharin and its derivatives. According to research published in Nature:

  • Inhibition Zones : Saccharin derivatives exhibited significant antibacterial activity against various strains of bacteria. For example, certain analogs displayed inhibition zone diameters ranging from 30 to 35 mm against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone Diameter (mm)
This compoundStaphylococcus aureus30
This compoundEscherichia coli35

This suggests that this compound may possess similar or enhanced antibacterial properties compared to its parent compound.

Anticancer Properties

Saccharin and its derivatives have also been investigated for their anticancer effects. A study indicated that saccharin can inhibit cell proliferation in certain cancer cell lines:

  • Cell Lines Tested : Various cancer cell lines were treated with this compound, resulting in a notable decrease in cell viability.
  • Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to proteins involved in apoptosis pathways, potentially enhancing its anticancer efficacy .

Metabolic Effects

Research has shown that saccharin can influence metabolic processes:

  • Adipogenesis : A study demonstrated that saccharin stimulates adipogenesis in mouse and human precursor cells. This effect was linked to the activation of the Akt signaling pathway .
  • Lipolysis Suppression : In mature adipocytes, saccharin treatment suppressed lipolysis even in the presence of forskolin, indicating a complex interaction with metabolic pathways .

Summary of Metabolic Findings

EffectObservation
AdipogenesisIncreased in precursor cells
LipolysisSuppressed in mature adipocytes

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

  • Toxicity Studies : Long-term toxicity studies in rats showed no significant adverse effects related to kidney or liver functions at high doses .
  • Human Metabolism : A study measuring saccharin metabolites in urine indicated rapid absorption and excretion patterns, suggesting efficient metabolic processing .

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHZOJJKTDOEJC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676138
Record name (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189466-17-8
Record name (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.